3-Bromobicyclo[3.1.0]hexane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9Br |
|---|---|
Molecular Weight |
161.04 g/mol |
IUPAC Name |
3-bromobicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H9Br/c7-6-2-4-1-5(4)3-6/h4-6H,1-3H2 |
InChI Key |
LTXKWKATEHIMFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CC(C2)Br |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles of Bicyclo 3.1.0 Hexane Systems
Reactivity Governed by Intrinsic Ring Strain and Stereoelectronic Effects within the Bicyclo[3.1.0]hexane Core
This inherent ring strain serves as a potent thermodynamic driving force for various transformations, particularly those involving the cleavage of the cyclopropane (B1198618) ring. rsc.org For instance, the release of ring strain can facilitate electrocyclic ring-opening reactions when a suitable intermediate is generated. rsc.org
Beyond simple strain, stereoelectronic effects play a critical role in directing the regioselectivity and stereoselectivity of reactions. The Walsh orbitals of the cyclopropane ring can interact with adjacent bonds, a phenomenon known as hyperconjugation. acs.orgsemanticscholar.org This interaction can activate specific C-H bonds, particularly those alpha to the cyclopropane ring, making them more susceptible to processes like hydrogen atom abstraction (HAT). acs.orgsemanticscholar.org Computational studies have demonstrated that hyperconjugative interactions between the σ* orbitals of specific C-H bonds and the Walsh orbitals of the cyclopropane moiety can significantly lower the activation energy for their functionalization. acs.orgsemanticscholar.org This electronic influence explains the observed high site-selectivity in oxidation reactions of bicyclo[n.1.0]alkanes. acs.org
Mechanistic Pathways of Halogenation and Dehydrohalogenation in Bicyclic Systems
The introduction and removal of halogens are fundamental transformations for modifying the bicyclo[3.1.0]hexane scaffold. While direct halogenation can be complex, effective strategies have been developed that proceed through multi-step sequences.
One established method for synthesizing a halogenated bicyclo[3.1.0]hexane involves an electrophilic double bond functionalization followed by an intramolecular enolate alkylation. chemrxiv.org For example, the synthesis of cis-4-bromobicyclo[3.1.0]hexane-1-carboxylate was achieved by first treating a cyclohexene-based precursor with bromine. chemrxiv.org This bromination reaction forms a dibromide intermediate. Subsequent treatment with a strong base, such as lithium hexamethyldisilazide (LiHMDS), generates an enolate which then undergoes an intramolecular S N 2 reaction. chemrxiv.org The cyclization preferentially forms the more stable five-membered ring of the bicyclo[3.1.0]hexane system over the more strained four-membered ring of a bicyclo[2.2.0]hexane derivative, resulting in the desired product in good yield. chemrxiv.org
Dehydrohalogenation, the removal of a hydrogen halide from the structure, is a common subsequent reaction. This process is typically promoted by a base and is used to introduce unsaturation or to prepare intermediates for further functionalization. google.comgoogleapis.com In systems related to 3-azabicyclo[3.1.0]hexane, dehydrohalogenation of a corresponding halo-pyrrolidine derivative is a key step in forming an imine intermediate, which is crucial for the synthesis of more complex molecules. google.com This elimination reaction demonstrates a standard pathway for transforming halogenated bicyclic systems.
Detailed Analysis of Cycloaddition and Rearrangement Mechanisms Pertaining to Bicyclo[3.1.0]hexane Formation and Transformation
The construction of the bicyclo[3.1.0]hexane core is frequently achieved through cycloaddition and cycloisomerization reactions, which offer efficient and often stereoselective routes to this valuable scaffold.
Cycloaddition Reactions: A prominent strategy for synthesizing bicyclo[3.1.0]hexanes is the [3+2] annulation of cyclopropenes with a suitable three-carbon partner. nih.gov A convergent synthesis has been developed using a photoredox-catalyzed annulation between aminocyclopropanes and cyclopropenes. nih.govrsc.org Under blue LED irradiation, a photocatalyst (either an organic dye or an iridium complex) oxidizes the aminocyclopropane to a radical cation. This intermediate undergoes ring-opening to generate a distonic radical cation which then adds to the cyclopropene (B1174273). Subsequent ring closure and rearomatization yield the bicyclo[3.1.0]hexane product. This method is notable for its mild conditions and its ability to construct scaffolds with three contiguous stereocenters. nih.govrsc.org
Another powerful approach is the rhodium-catalyzed tandem hetero-[5+2] cycloaddition/Claisen rearrangement. acs.org In this atom-economic process, vinylic oxiranes react with alkynes in the presence of a rhodium N-heterocyclic carbene (NHC) complex. The reaction proceeds via an initial cycloaddition to form a bicyclic intermediate, which then undergoes a Claisen rearrangement to furnish the final bicyclo[3.1.0]hexane product with high diastereoselectivity. acs.org
Rearrangement and Cycloisomerization Reactions: Cycloisomerization of acyclic precursors provides another direct entry into the bicyclic system. The aluminum halide-mediated cycloisomerization of 7-en-2-ynones has been shown to produce halogenated bicyclo[3.1.0]hexanes. rsc.orgrsc.org The reaction is initiated by the activation of the carbonyl group by the Lewis acidic aluminum halide, which facilitates the generation of a zwitterionic intermediate. rsc.org This intermediate contains a carbocation that is stabilized by the π-electrons of an allene (B1206475) moiety. Intramolecular addition of a halide to the allene center ultimately leads to the formation of the halogenated bicyclo[3.1.0]hexane core. rsc.org
| Reaction Type | Starting Materials | Catalyst/Reagent | Key Intermediate | Reference |
|---|---|---|---|---|
| (3+2) Annulation | Aminocyclopropane + Cyclopropene | Photoredox Catalyst (Ir or Organic Dye) + Blue LED | Distonic Radical Cation | nih.govrsc.org |
| Tandem Hetero-[5+2] Cycloaddition/Claisen Rearrangement | Vinylic Oxirane + Alkyne | Rhodium NHC Complex | Bicyclic Oxonium Ylide | acs.org |
| Cycloisomerization | 7-en-2-ynone | Aluminum Halide (e.g., AlCl3) | Zwitterionic Intermediate | rsc.orgrsc.org |
Elucidation of Radical and Cationic Intermediates in Bicyclic Reaction Processes
The reaction pathways of bicyclo[3.1.0]hexane systems frequently involve highly reactive radical and cationic intermediates. The formation and fate of these species are central to the outcome of many transformations.
Radical Intermediates: Radical intermediates are readily generated from bicyclo[3.1.0]hexane precursors. As mentioned, photoredox catalysis can generate a radical cation from an aminocyclopropane, initiating a ring-opening cascade. The behavior of radicals directly attached to the bicyclic core has also been studied in detail. The 1-bicyclo[3.1.0]hexanylmethyl radical, for instance, can undergo two competing fragmentation pathways. uci.edu One pathway involves the fission of the shared (endo) bond of the bicyclic structure, leading to a ring-expansion that forms a 3-methylenecyclohexenyl radical. uci.edu The alternative pathway is the cleavage of the bond exo to the cyclopentyl ring, which results in a 2-methylenecyclopentyl-1-methyl radical. uci.edu Kinetic studies have shown that the ring-expansion pathway is generally favored at ambient temperatures. uci.edu
Cationic Intermediates: Conclusive evidence for the involvement of cationic intermediates has been found in the oxidation of bicyclo[n.1.0]alkanes. acs.orgsemanticscholar.org While the initial step is often a radical-based hydrogen atom abstraction, the resulting carbon radical can undergo a one-electron oxidation to form a cationic intermediate. acs.orgsemanticscholar.org The detection of rearranged products in these reactions provides unambiguous proof for the existence of these cationic species, as the skeletal rearrangements are characteristic of carbocation chemistry. acs.orgsemanticscholar.org The formation of these cations is believed to be triggered by stabilizing hyperconjugative interactions between the incipient carbon radical and the cyclopropane C-C bonding orbitals. acs.orgsemanticscholar.org
Furthermore, cationic intermediates can be generated deliberately to exploit the ring strain of the bicyclo[3.1.0]hexane system. In one example, a trichlorinated bicyclo[3.1.0]hexane derivative was treated with a Lewis acid, B(C₆F₅)₃, to abstract a chloride ion. rsc.org This generated a cyclopropyl (B3062369) cation, which immediately underwent a thermal, disrotatory electrocyclic ring opening to form a more stable allylic cation. rsc.org This process harnesses the release of ring strain as the primary driving force for the reaction, demonstrating a powerful strategy for chemical transformation. rsc.org
| Intermediate Type | Method of Generation | Subsequent Process | Reference |
|---|---|---|---|
| Radical Cation | Single-Electron Transfer (SET) via Photoredox Catalysis | Cyclopropane Ring Opening | |
| Neutral Radical (e.g., 1-bicyclo[3.1.0]hexanylmethyl) | Radical Precursor (e.g., PTOC ester) | Ring-Opening/Expansion | uci.edu |
| Carbocation | One-Electron Oxidation of a Radical Intermediate | Skeletal Rearrangement | acs.orgsemanticscholar.org |
| Cyclopropyl Cation | Lewis Acid-Assisted Chloride Abstraction | Electrocyclic Ring Opening | rsc.org |
Stereochemical Aspects and Conformational Analysis of Bicyclo 3.1.0 Hexane
Control and Determination of Stereochemistry in Bicyclo[3.1.0]hexane Synthetic Transformations
Achieving control over the stereochemistry in the synthesis of bicyclo[3.1.0]hexane derivatives is a significant challenge due to the potential for multiple stereoisomers. Researchers have developed various strategies, including intramolecular cyclizations and cycloaddition reactions, to direct the stereochemical outcome. d-nb.info
One powerful method for establishing stereochemistry is the use of intramolecular reactions where the geometry of the starting material dictates the stereochemistry of the product. For example, rhodium-catalyzed tandem intramolecular hetero-[5+2] cycloaddition/Claisen rearrangement reactions of vinylic oxirane-alkyne substrates provide diastereoselective access to the bicyclo[3.1.0]hexane core. acs.org In these processes, complete chirality transfer from the starting material can be observed, enabling the enantioselective synthesis of the bicyclic products. acs.org
Another approach involves controlling the kinetic protonation of enolates. In the case of 3-benzoyl-bicyclo[3.1.0]hexane derivatives, it has been shown that intramolecular proton delivery can be used to selectively form the less stable stereoisomer. acs.org By attaching a proton-donating group (like a pyridyl group) to the bicyclic framework, the proton can be delivered to a specific face of the enol, overriding the typical preference for protonation from the less sterically hindered face. acs.org
A specific example of diastereocontrol is the synthesis of cis-4-bromobicyclo[3.1.0]hexane-1-carboxylate. chemrxiv.org This compound is prepared through a sequence involving electrophilic functionalization of a double bond followed by an intramolecular enolate alkylation, which selectively forms the cis isomer. chemrxiv.org The stereochemistry of such bicyclic systems can be unambiguously determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, where diagnostic coupling constants are characteristic of the specific conformation. nih.gov
Table 1: Selected Diastereoselective Synthetic Methods for Bicyclo[3.1.0]hexane Derivatives
| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Tandem Cycloaddition/Rearrangement | Vinylic oxirane-alkyne | Rh(I) NHC complex | >20:1 | acs.org |
| (3+2) Annulation | Difluorocyclopropene and Cyclopropylaniline | Photoredox catalyst | 15:1 | nih.gov |
| Transannular Cascade | Alkenylsulfamidate imine and Cinnamaldehyde | (S)-α,α-diphenylprolinol TMS ether / DABCO | Single diastereoisomer | ehu.es |
| Intramolecular Alkylation | Unsaturated ester | N-Bromosuccinimide then base | Selective for cis isomer | chemrxiv.org |
Conformational Preferences and Dynamic Behavior of the Bicyclo[3.1.0]hexane Ring System
The bicyclo[3.1.0]hexane ring system is conformationally constrained. Single-crystal X-ray diffraction studies have revealed that the bicyclic skeleton typically exists in a boat conformation. rsc.org In this arrangement, the five-membered ring is notably flattened compared to the conformation of a simple cyclopentane (B165970) ring. rsc.org This rigid, puckered geometry creates distinct steric environments on the convex (exo) and concave (endo) faces of the molecule, which is a key factor in directing the stereoselectivity of reactions.
The locked conformation of the bicyclo[3.1.0]hexane scaffold is a valuable feature, particularly in the design of carbocyclic nucleosides. nih.gov In conventional nucleosides, the furanose ring exists in a rapid equilibrium between two conformations (North and South). nih.govacs.org Incorporating the bicyclo[3.1.0]hexane system locks the molecule into one of these conformations, which can lead to more selective and potent biological activity. nih.govacs.org
Diastereoselectivity and Enantioselectivity in the Synthesis of Bicyclo[3.1.0]hexane Derivatives
High levels of diastereoselectivity and enantioselectivity are crucial for the application of bicyclo[3.1.0]hexane derivatives in fields like medicinal chemistry. Convergent synthesis, where complex molecules are built from smaller fragments, has proven effective. A (3+2) annulation reaction between cyclopropenes and aminocyclopropanes under photoredox conditions yields substituted bicyclo[3.1.0]hexanes with three contiguous stereocenters. nih.govrsc.org The reaction is highly diastereoselective, particularly when using difluorocyclopropenes, which can provide important fluorinated building blocks for drug discovery. nih.govrsc.org
For achieving high enantioselectivity, enzymatic resolutions and asymmetric catalysis are commonly employed. For instance, a lipase-catalyzed asymmetric acetylation has been used to resolve a racemic bicyclo[3.1.0]hexane precursor for the synthesis of carbocyclic nucleosides. nih.govacs.org This method efficiently separates enantiomers, providing access to enantiomerically pure synthons. nih.gov Another strategy is the use of asymmetric transformations, such as an intramolecular radical cyclopropanation of unactivated alkenes, which can construct enantioenriched bicyclo[3.1.0]hexanes bearing two vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity. d-nb.info
Table 2: Examples of Enantioselective Syntheses of Bicyclo[3.1.0]hexane Derivatives
| Method | Starting Material | Catalyst/Enzyme | Product Type | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|---|
| Asymmetric Cyclopropanation | Aldehyde with unactivated alkene | Cu(I)/Secondary Amine | Bicyclo[3.1.0]hexane with quaternary centers | Up to 96% | d-nb.info |
| Lipase-Catalyzed Resolution | Racemic bicyclo[3.1.0]hexanol derivative | Lipase | Enantiomerically pure acetates | >99% | nih.govacs.org |
| Organocatalytic Cascade | Alkenylsulfamidate imine and enal | Chiral prolinol ether | Substituted bicyclo[3.1.0]hexane | 95% | ehu.es |
Advanced Spectroscopic and Structural Elucidation Techniques for Bicyclo 3.1.0 Hexane Compounds
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure and conformational preferences of bicyclo[3.1.0]hexane derivatives in solution. The constrained, non-planar geometry of this bicyclic system gives rise to distinct chemical shifts and proton-proton (¹H-¹H) coupling constants that are highly informative.
The bicyclo[3.1.0]hexane skeleton typically adopts a boat-like conformation, and this geometry can be confirmed through the analysis of coupling constants (J-values). For instance, the relationship between substituents on the five-membered ring can be determined by examining the dihedral angles between adjacent protons. Computational studies and experimental data have shown that for many bicyclo[3.1.0]hexane derivatives, boat-like conformers are significantly more stable than chair-like conformers. researchgate.net
In substituted bicyclo[3.1.0]hexanes, ¹H NMR spectroscopy is particularly powerful for assigning stereochemistry. The magnitude of the J-coupling is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. This principle is used to differentiate between cis and trans isomers. For example, in certain bicyclo[3.1.0]hexane systems, a cis relationship between two protons on the cyclopentane (B165970) portion of the ring results in a measurable coupling constant, whereas a trans relationship can lead to a coupling constant near zero due to a dihedral angle approaching 90°. This distinction allows for the unambiguous assignment of relative stereochemistry.
Further detailed structural information can be obtained using two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HMBC (Heteronuclear Multiple Bond Correlation) to assign quaternary carbons and link different spin systems. The use of lanthanide shift reagents has also been employed to help resolve complex spectra and provide evidence for the relative configuration of asymmetric centers in bicyclo[3.1.0]hexane derivatives. rsc.org For 3-Bromobicyclo[3.1.0]hexane, the electronegative bromine atom is expected to deshield the proton at C3, shifting its resonance downfield in the ¹H NMR spectrum. Similarly, the C3 carbon signal in the ¹³C NMR spectrum would also be shifted downfield.
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) or Multiplicity |
|---|---|---|---|---|
| Imidazolyl bicyclo[3.1.0]hexane derivative | ¹H | - | - | Multiplicities reported as s (singlet), d (doublet), dd (double doublet), t (triplet), q (quartet), brs (broad singlet). mdpi.com |
| Bicyclo[3.1.0]hexane-based nucleoside | ¹H | - | - | Diagnostic coupling constants typical of the boat conformation were used for structural confirmation. researchgate.net |
| Generic Bicyclo[3.1.0]hexane Derivative | ¹³C | CDCl₃ | 77.0 (solvent peak) | - |
| Generic Bicyclo[3.1.0]hexane Derivative | ¹³C | CD₃OD | 49.0 (solvent peak) | - |
Utilization of X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis
X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of bicyclo[3.1.0]hexane derivatives in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, allowing for the absolute confirmation of molecular connectivity, relative and absolute stereochemistry, and the preferred solid-state conformation.
Numerous studies have employed single-crystal X-ray diffraction to verify the structures of novel bicyclo[3.1.0]hexane compounds. researchgate.netnih.govnih.govmdpi.com For chiral derivatives, this method is invaluable for determining the absolute configuration of all stereogenic centers, often by incorporating a known chiral auxiliary or by using anomalous dispersion methods. iucr.orgiucr.org
Crystallographic analyses have consistently confirmed that the bicyclo[3.1.0]hexane ring system typically adopts a boat-like or, in some cases, an envelope conformation in the solid state. iucr.orgiucr.org In one detailed study of a bicyclo[3.1.0]hexane derivative, the five-membered ring was found to adopt an envelope conformation where the "flap" atom was oriented cis to the fused cyclopropane (B1198618) ring. iucr.orgiucr.org This conformation was noted to be similar to that of other bicyclo[3.1.0]hexane analogues, highlighting a common structural motif for this scaffold. iucr.orgiucr.org The data obtained from these studies are crucial for validating structures proposed by other means and for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
| Compound Type | Key Finding from X-ray Crystallography | Reference |
|---|---|---|
| Chiral bicyclo[3.1.0]hexane derivatives | Absolute configuration of pure diastereoisomers was confirmed. | researchgate.net |
| ent-kaurane diterpenoid with bicyclo[3.1.0]hexane unit | The absolute configuration was determined by single crystal X-ray diffraction analysis. | nih.gov |
| Substituted bicyclo[3.1.0]hexane hydrazone | Confirmed an envelope conformation of the five-membered ring and established the absolute configuration of five stereocenters as 1(R), 2(R), 3(R), 4(R), 5(S). | iucr.orgiucr.org |
| N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide | Showed the bicyclo[3.1.0]hexane skeleton exists in a boat conformation. | rsc.org |
| Bicyclo[3.1.0]hexane-based nucleosides | The molecular structures of novel synthetic intermediates were proven by X-ray analysis. | nih.govmdpi.com |
Role of Mass Spectrometry in Identifying and Characterizing Bicyclo[3.1.0]hexane Reaction Products
Mass spectrometry (MS) is a vital analytical tool for the characterization of bicyclo[3.1.0]hexane compounds, primarily used to determine the molecular weight and elemental composition of a substance and to gain structural insights from its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of a compound's elemental formula. This is essential for confirming the identity of newly synthesized bicyclo[3.1.0]hexane derivatives and distinguishing them from potential isomers or byproducts. researchgate.net
Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting pattern of fragment ions serves as a molecular fingerprint. The fragmentation of the bicyclo[3.1.0]hexane ring system is influenced by its inherent strain. Common fragmentation pathways for bicyclic alkanes include the loss of small alkyl or alkenyl radicals and neutral molecules. aip.org For example, the mass spectrum of the related compound bicyclo[4.1.0]heptane shows characteristic losses of methyl ([M–CH₃]⁺), ethene ([M–C₂H₄]⁺), ethyl ([M–C₂H₅]⁺), and propene ([M–C₃H₆]⁺) fragments. aip.org Similar pathways can be anticipated for bicyclo[3.1.0]hexane derivatives.
For this compound, the mass spectrum is expected to show a distinctive isotopic pattern for the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. chemguide.co.uk This results in two molecular ion peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2), which is a clear diagnostic indicator for the presence of a single bromine atom in the molecule. chemguide.co.uk This isotopic signature would also be present in any fragment ions that retain the bromine atom. The combination of gas chromatography with mass spectrometry (GC-MS) is also a powerful technique for separating and identifying components in a reaction mixture, as has been demonstrated in the analysis of complex hydrocarbon mixtures containing bicyclo[3.1.0]hexane derivatives. akjournals.comresearchgate.net
| Compound | Technique | Key Observation / Data | Significance |
|---|---|---|---|
| This compound (Predicted) | EI-MS | Presence of M⁺ and M+2 peaks of nearly equal intensity. | Confirms the presence of one bromine atom. chemguide.co.uk |
| Bicyclo[3.1.0]hexane-containing oligonucleotides | LC-MS | Identified a major side product as a 5′-phosphorylated fragment. | Characterized impurities in a complex reaction mixture. oup.com |
| Thujone (a substituted bicyclo[3.1.0]hexan-3-one) | EI-MS | Molecular Weight: 152.2334 | Provides the molecular weight for a known derivative. nist.gov |
| Bicyclo[3.1.0]hexane, 1,5-dimethyl- | GC-MS | Identified as a component in a complex liquid product from pyrolysis. | Demonstrates use in analytical characterization of mixtures. akjournals.comresearchgate.net |
Computational and Theoretical Chemistry Studies on Bicyclo 3.1.0 Hexane Systems
Density Functional Theory (DFT) Calculations for Investigating Reaction Mechanisms, Transition States, and Energetic Profiles
Density Functional Theory (DFT) has proven to be a powerful method for elucidating the intricate details of chemical reactions involving the bicyclo[3.1.0]hexane scaffold. By mapping potential energy surfaces, researchers can identify transition states (TS), intermediates, and calculate the energetic barriers that govern reaction pathways, providing a comprehensive understanding of the underlying mechanism. nih.govunimi.it
One prominent example is the study of the platinum-salt-catalyzed rearrangement of bicyclo[3.1.0]hexane derivatives, such as 1-hydroxy-bicyclo[3.1.0]hexane, to form monocyclic products. nih.govacs.org DFT calculations revealed a multi-step mechanism:
Oxidative Addition: The platinum catalyst initially engages with the cyclopropane (B1198618) ring, leading to the formation of a platinacyclobutane intermediate.
Ring Opening: This is followed by the cleavage of a Pt-C bond, which opens the strained four-membered ring.
Protodeplatination: The final step involves the generation of the end product through protodeplatination. nih.govacs.org
Computational studies on this system, using functionals like M06-2X, have quantified the activation barriers (ΔG‡) for each step, demonstrating that pathways involving a dimeric form of the Pt-salt can be energetically more favorable. nih.gov
| Reaction Studied | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Pt-Salt Catalyzed Rearrangement | DFT (M06-2X) | Elucidation of a three-step mechanism involving a platinacyclobutane intermediate. Calculated activation barriers for different pathways. | nih.govacs.org |
| 1,3-Dipolar Cycloaddition | DFT (M11/cc-pVDZ) | Reaction is HOMO(cyclopropene)-LUMO(ylide) controlled. Transition state energies are consistent with experimentally observed stereoselectivity. | beilstein-journals.org |
| Pt/Au-Catalyzed Enyne Cycloisomerization | DFT | Identified transition states and intermediates, revealing structural factors that control diastereoselectivity. | acs.orgcuhk.edu.cn |
| Michael Addition-Ring Closure | DFT | Rationalized selective product formation by comparing transition state energies and revealing epimerization of unreactive intermediates. | unimi.it |
DFT calculations have also been instrumental in understanding cycloaddition reactions. For instance, the mechanism of 1,3-dipolar cycloadditions of cyclopropenes with azomethine ylides to form 3-azabicyclo[3.1.0]hexane systems has been thoroughly studied. beilstein-journals.org These calculations showed the reaction to be controlled by the frontier molecular orbitals (HOMO of the cyclopropene (B1174273) and LUMO of the ylide) and that the calculated transition-state energies correctly predicted the experimentally observed high diastereoselectivity. beilstein-journals.org Similarly, DFT has provided mechanistic insight into the Pt- and Au-catalyzed cycloisomerization of 1,5-enynes, which offers a route to control the diastereoselectivity in the synthesis of bicyclo[3.1.0]hexane structures. acs.orgcuhk.edu.cnacs.org
Prediction of Spectroscopic Parameters and Chemical Shifts through Computational Methods
Computational chemistry provides powerful tools for predicting spectroscopic properties, which is crucial for structure elucidation and the assignment of absolute configurations for chiral molecules. For derivatives of bicyclo[3.1.0]hexane, DFT calculations have been successfully employed to simulate various chiroptical spectra.
In a notable study, the absolute configuration of a chiral bicyclo[3.1.0]hexane derivative was determined by comparing experimental and computationally simulated spectra. nih.gov This was achieved through the following steps:
Conformational Search: An extensive search for all possible stable conformations of the molecule was performed at the B3LYP/6-311++G** level of theory.
Spectrum Simulation: For each low-energy conformer, the Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) spectra were simulated using DFT (e.g., B3LYP/aug-cc-pVDZ).
Boltzmann Averaging: The final predicted spectrum was generated by taking a Boltzmann-weighted average of the spectra of all conformers.
The excellent agreement between the experimental spectra and the spectra calculated for one enantiomer allowed for an unambiguous assignment of its absolute configuration. nih.gov This integrated approach, combining multiple spectroscopic techniques with high-level DFT calculations, provides a high degree of confidence in structural assignments for complex and flexible molecules like substituted bicyclo[3.1.0]hexanes. nih.gov
Furthermore, DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are increasingly used to predict NMR chemical shifts (δ) and spin-spin coupling constants. nih.govresearchgate.netrsc.org By calculating the nuclear magnetic shielding tensors for a DFT-optimized molecular structure, researchers can predict chemical shifts that, after empirical scaling, often show good agreement with experimental values. This is invaluable for assigning complex NMR spectra and confirming stereochemical assignments in bicyclo[3.1.0]hexane systems. nih.govresearchgate.net
| Spectroscopic Parameter | Computational Method | Application for Bicyclo[3.1.0]hexane Systems | Reference |
|---|---|---|---|
| ECD, ORD, VCD | DFT (e.g., B3LYP/aug-cc-pVDZ) | Determination of absolute configuration for chiral derivatives. | nih.gov |
| NMR Chemical Shifts | DFT with GIAO method | Structural elucidation and assignment of complex NMR spectra. | nih.govresearchgate.net |
| Rotational Constants | Composite Schemes (PCS2, BPCS) with DFT | Accurate prediction of molecular geometries and rotational spectra. | aip.org |
Theoretical Analysis of Electronic Structure and Intrinsic Reactivity of Bicyclo[3.1.0]hexane and its Derivatives
Theoretical analysis provides fundamental insights into the electronic structure of bicyclo[3.1.0]hexane, which dictates its conformation and intrinsic reactivity. A central finding from numerous computational studies is the pronounced preference of the bicyclo[3.1.0]hexane skeleton for a "boat-like" conformation over a "chair-like" one. nih.gov
Early computational work and more recent, sophisticated DFT studies have consistently shown the boat conformer to be the global minimum on the potential energy surface. For the parent bicyclo[3.1.0]hexane, the boat form is significantly more stable than the chair. This preference is largely attributed to the steric hindrance imposed by the fused cyclopropane ring, which seeks a pseudo-equatorial orientation to minimize repulsion with pseudo-axial hydrogens on the five-membered ring.
For heteroatomic derivatives, such as 1,5-diazabicyclo[3.1.0]hexane, the boat conformation is also found to be the most stable. nih.govacs.org The relative energies of different conformers have been calculated using high-level methods like Møller–Plesset perturbation theory (MP2).
| Conformer | Symmetry | Relative Energy (MP2) | Relative Energy (B3LYP) |
|---|---|---|---|
| Boat | Cₛ | 0.00 | 0.00 |
| Chair | Cₛ | 3.78 | 3.65 |
| Twist | C₂ | 49.54 | 48.31 |
To understand the electronic origins of this stability, Natural Bond Orbital (NBO) analysis has been employed. nih.govacs.org NBO analysis decomposes the wavefunction into localized orbitals, revealing stabilizing electronic interactions. In the case of 1,5-diazabicyclo[3.1.0]hexane, the boat conformation's stability is significantly influenced by hyperconjugative interactions, specifically an anomeric effect described as n(N) → σ(C-C), where the lone pair of a nitrogen atom donates electron density into an adjacent anti-bonding C-C orbital. nih.gov In oxa-bicyclo[3.1.0]hexane nucleoside analogues, a permanently "on" anomeric effect (nO → σC-N) was found to shorten the C-O bond and lengthen the C-N glycosyl bond, directly impacting its hydrolytic stability. nih.gov
Computational Modeling of Stereochemical Outcomes in Bicyclo[3.1.0]hexane Synthesis
One of the most impactful applications of computational chemistry in the study of bicyclo[3.1.0]hexane systems is the modeling and prediction of stereochemical outcomes in their synthesis. Given the rigid, three-dimensional nature of the scaffold, controlling the relative and absolute stereochemistry during its formation is paramount. DFT calculations are exceptionally well-suited to rationalize and predict the diastereoselectivity and enantioselectivity of these reactions.
In the Pt- and Au-catalyzed cycloisomerization of 1,5-enynes, for instance, DFT studies have been used to model the transition states leading to different diastereomers. acs.orgcuhk.edu.cnfigshare.com By employing distortion/interaction analysis, researchers can dissect the transition state energies into components of steric repulsion, stabilizing electronic effects, and weak interactions. These models have revealed that the preference for a particular stereochemical outcome is often governed by a subtle interplay of factors including hydrogen bonding, CH/π interactions, and minimizing steric clash in the transition state. acs.orgcuhk.edu.cn
Similarly, in 1,3-dipolar cycloaddition reactions forming spiro[3-azabicyclo[3.1.0]hexanes], DFT calculations of the transition-state energies for different attack trajectories (e.g., endo vs. exo) have successfully explained the high diastereofacial selectivity observed experimentally. beilstein-journals.org The computed energy difference between the competing transition states often correlates well with the observed diastereomeric ratio of the products.
Computational modeling has also been applied to radical cascade reactions. nsf.gov For the Co(II)-catalyzed asymmetric radical bicyclization of 1,6-enynes, DFT calculations identified key metalloradical intermediates and transition states. The models showed that double-hydrogen-bonding interactions between the catalyst's chiral ligand and the substrate were crucial for rigidifying the conformation of the intermediates, thereby lowering the activation barrier for the desired stereochemical pathway and controlling both enantioselectivity and diastereoselectivity. nsf.gov This demonstrates how computational modeling can not only explain observed selectivity but also guide the rational design of new catalysts and substrates to achieve specific stereochemical goals.
Applications of Bicyclo 3.1.0 Hexane Scaffolds As Versatile Building Blocks in Organic Synthesis and Chemical Biology Research
Utility of Bicyclo[3.1.0]hexane as Rigid, Three-Dimensional Scaffolds in Molecular Construction
The bicyclo[3.1.0]hexane skeleton is characterized by a fused cyclopropane (B1198618) and cyclopentane (B165970) ring system, which imparts significant conformational rigidity. researchgate.netacs.org This rigid structure is a desirable feature in the design of bioactive molecules as it can pre-organize functional groups in a specific spatial arrangement, potentially leading to enhanced binding affinity and selectivity for biological targets. nih.govresearchgate.net The three-dimensional nature of the scaffold allows for the exploration of chemical space beyond the flat, two-dimensional structures of many traditional drug molecules. researchgate.net The high ring strain associated with this bicyclic system also makes it a valuable synthetic intermediate, amenable to a variety of chemical transformations. nih.gov The construction of the bicyclo[3.1.0]hexane core can be achieved through various synthetic strategies, including intramolecular cyclization, cyclopropanation, and transannular reactions. nih.gov A convergent synthesis of bicyclo[3.1.0]hexanes has also been reported via a (3 + 2) annulation of cyclopropenes and cyclopropanes, providing access to highly substituted derivatives. nih.govrsc.org
Synthesis of Conformationally Restricted Analogues for Chemical Biology Investigations
The constrained nature of the bicyclo[3.1.0]hexane system makes it an ideal template for the synthesis of conformationally restricted analogues of biologically important molecules. researchgate.netacs.orguab.catnih.govresearchgate.net By locking the molecule in a specific conformation, researchers can probe the bioactive conformation required for interaction with a biological target, such as a receptor or an enzyme. nih.govnih.gov This strategy has been successfully employed to develop selective ligands for various biological targets. For instance, conformationally rigid histamine (B1213489) analogues with a bicyclo[3.1.0]hexane scaffold have been shown to selectively bind to the H3 receptor subtype. nih.gov Similarly, this scaffold has been used to develop the first highly potent and selective inhibitor of the GABA transporter BGT-1. nih.gov
Development of Novel Nucleoside and Nucleotide Analogues Incorporating the Bicyclo[3.1.0]hexane System
A significant area of research has been the incorporation of the bicyclo[3.1.0]hexane scaffold as a sugar mimic in nucleoside and nucleotide analogues. uab.cat This modification, often referred to as "(N)-methanocarba" for the North conformation, locks the cyclopentane ring in a conformation that mimics the North (C3'-endo) or South (C2'-endo) pucker of the natural furanose ring in nucleosides. uab.catnih.govtandfonline.comnih.gov This conformational locking can have a profound impact on the biological activity of the resulting nucleosides, influencing their interaction with kinases and polymerases. uab.catnih.govacs.org The synthesis of these analogues often involves the preparation of a bicyclo[3.1.0]hexane building block which is then coupled with a nucleobase. nih.govnih.gov For example, a series of bicyclo[3.1.0]hexane-based nucleosides has been synthesized and evaluated for their affinities at adenosine (B11128) receptors. nih.govmdpi.com
| Compound Type | Biological Target | Key Finding | Reference(s) |
| (N)-Methanocarba Nucleosides | Adenosine A3 Receptor | Increased potency and selectivity. | nih.gov |
| Bicyclo[3.1.0]hexene Nucleosides | HIV Reverse Transcriptase | Flattening the five-membered ring rescued anti-HIV activity for certain analogues. | nih.gov |
| Bicyclo[3.1.0]hexane Carbocyclic Nucleosides | Herpes Thymidine Kinase | A south-like conformation was designed to improve interaction with the enzyme. | nih.gov |
Design of Rigid Scaffolds for Structure-Affinity Relationship Studies, such as Receptor Ligands and Enzyme Probes in Chemical Biology
The rigidity of the bicyclo[3.1.0]hexane scaffold is a powerful tool for elucidating structure-affinity relationships (SAR). nih.govresearchgate.netnih.govpreprints.org By systematically modifying the substituents on the rigid core, researchers can map the binding pocket of a receptor or the active site of an enzyme with high precision. nih.gov This approach helps in understanding the key interactions responsible for molecular recognition and can guide the design of more potent and selective ligands. For example, a series of bicyclo[3.1.0]hexane-based nucleosides with modifications at various positions of the purine (B94841) ring and the bicyclic core were synthesized to explore the SAR at adenosine A3 receptors. nih.govnih.gov These studies revealed that specific substitutions led to high A3 receptor selectivity. nih.gov The use of these rigid probes allows for a clearer interpretation of SAR data, as the conformational flexibility of the ligand is significantly reduced. tandfonline.com
Exploration of Bicyclo[3.1.0]hexane Derivatives in Isosteric Replacement Strategies
Isosteric replacement, the substitution of one atom or group of atoms in a molecule with another that has similar physical and chemical properties, is a common strategy in drug design. The bicyclo[3.1.0]hexane moiety has been explored as a conformationally constrained isostere for other cyclic systems, such as the cyclohexane (B81311) ring. nih.gov This replacement can lead to improved potency, selectivity, and pharmacokinetic properties. nih.gov For instance, a novel class of bicyclo[3.1.0]hexanylpiperazine neuropeptide Y (NPY) Y1 antagonists was designed by replacing a cyclohexane ring with the bicyclo[3.1.0]hexane scaffold. nih.gov This modification resulted in noncompetitive antagonists with excellent oral bioavailability. nih.gov The use of saturated bicyclic ring systems like bicyclo[3.1.0]hexane as isosteres for benzene (B151609) rings is also a promising area of research. chemrxiv.orgresearchgate.net
Contribution of Bicyclo[3.1.0]hexane Chemistry to Molecular Complexity Generation in Synthetic Organic Chemistry
The unique structural features and reactivity of the bicyclo[3.1.0]hexane system contribute significantly to the generation of molecular complexity in organic synthesis. nih.gov The strained three-membered ring can be selectively opened under various conditions to introduce new functional groups and create more complex molecular architectures. orgsyn.org For example, the reaction of 1-trimethylsilyloxybicyclo[3.1.0]hexane with iron(III) chloride leads to the formation of 2-cyclohexen-1-one, demonstrating a ring-expansion reaction. orgsyn.org Furthermore, the bicyclic scaffold itself can serve as a starting point for the synthesis of natural products and other complex target molecules. nih.gov The diastereoselective synthesis of substituted bicyclo[3.1.0]hexanes allows for the creation of multiple contiguous stereocenters, which is a significant challenge in organic synthesis. nih.govrsc.org The development of new synthetic methods to access these scaffolds, such as the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, further expands their utility in constructing complex and diverse molecular structures. nih.govrsc.org
Q & A
Q. What are the key synthetic strategies for preparing 3-Bromobicyclo[3.1.0]hexane?
The synthesis of functionalized bicyclo[3.1.0]hexanes typically involves cross metathesis of terminal olefins followed by carbene-mediated intramolecular cyclopropanation. For example, diazo intermediates derived from bicyclo[3.1.0]hexane precursors undergo cyclopropanation to introduce substituents at the cyclopropane tip. However, electron-withdrawing groups may lead to competing [3+2] cycloadditions, requiring careful optimization of reaction conditions .
Q. How can researchers ensure the structural integrity of this compound during synthesis?
Structural characterization often employs gas-phase electron diffraction (GED) combined with NMR, IR, and Raman spectroscopy. For instance, GED studies on analogous bicyclic systems (e.g., 6-methyl-1,5-diazabicyclo[3.1.0]hexane) revealed dominant boat conformations (Cₛ symmetry) under normal conditions, validated by quantum chemical calculations at the MP2/aug-cc-pVTZ level . VPC-mass spectrometry is also critical for analyzing reaction mixtures and detecting residual starting materials .
Q. What safety protocols are essential when handling brominated bicyclic compounds?
Use flame-retardant antistatic protective clothing and impervious gloves. Inspect gloves before use and dispose of contaminated materials according to laboratory safety guidelines. In case of skin contact, wash thoroughly with soap and water. Always consult safety data sheets for specific first-aid measures and spill management .
Advanced Research Questions
Q. How does the bicyclo[3.1.0]hexane scaffold influence the stereochemical outcomes of nucleophilic substitutions?
The rigid bicyclic framework imposes significant steric and electronic constraints. For example, in oxabicyclo[3.1.0]hexane nucleosides, the cyclopropane ring restricts pseudorotational flexibility, locking the sugar moiety into a "North" conformation. This rigidity enhances binding specificity to RNA targets, as demonstrated in siRNA modifications .
Q. What thermodynamic data are available to predict the stability of this compound derivatives?
Condensed-phase thermochemistry data, such as ΔfH° (standard enthalpy of formation), are critical for stability assessments. For bicyclo[3.1.0]hexane derivatives, ΔfH° values (e.g., 5 ± 3 kJ/mol for related compounds) can guide reaction design, particularly for energy-intensive processes like ring-opening or fluorination .
Q. How can researchers overcome challenges in functionalizing the cyclopropane ring of this compound?
Functionalization at the cyclopropane tip requires diastereoselective methods. Cross metathesis with Grignard reagents (e.g., methylmagnesium bromide) has been used to introduce alkyl groups, though yields depend on reaction time and temperature. For electron-deficient substituents, alternative strategies, such as fluorination with DAST (diethylaminosulfur trifluoride), may be necessary .
Q. What role does this compound play in RNA interference studies?
Derivatives like North-locked pseudosugars derived from oxabicyclo[3.1.0]hexane scaffolds improve siRNA stability and target affinity. The bicyclic structure’s rigidity mimics natural ribose conformations, reducing enzymatic degradation while maintaining Watson-Crick base pairing .
Q. How do steric effects impact the reactivity of this compound in transition-metal-catalyzed reactions?
The fused cyclopropane ring creates steric hindrance, which can impede catalytic access to reactive sites. For example, in palladium-catalyzed couplings, bulky ligands or elevated temperatures may be required to overcome these effects. Computational modeling (e.g., B3LYP/cc-pVTZ) helps predict steric and electronic barriers .
Methodological Considerations
Q. What analytical techniques are most effective for quantifying trace impurities in this compound?
High-resolution mass spectrometry (HRMS) paired with gas chromatography (GC) or liquid chromatography (LC) is recommended. For example, VPC-mass spectrometry identified 95% unreacted 1-bromobicyclo[2.2.1]heptane in analogous Grignard reactions, highlighting the need for precise reaction monitoring .
Q. How can researchers optimize reaction conditions for large-scale synthesis of bicyclo[3.1.0]hexane derivatives?
Scale-up requires balancing reaction time and catalyst loading. In carbene-mediated cyclopropanations, prolonged heating (18–24 hours at 110°C) ensures completion, while minimizing side reactions like [3+2] cycloadditions. Solvent selection (e.g., cyclohexane) also impacts yields and purification efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
